![molecular formula C12H10ClFN2O B12118695 2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]- CAS No. 642084-25-1](/img/structure/B12118695.png)
2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound features a pyridine ring substituted with an amino group (NH2) at position 2 and a chloro-fluoro-substituted phenyl group (C6H3ClF) attached via a methoxy (OCH3) linkage at position 3.
2-Pyridinamine, 3-[(2-chloro-4-fluorophenyl)methoxy]-: is a chemical compound with the molecular formula CHClFNO. It belongs to the class of pyridine derivatives.
Métodos De Preparación
- Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature. it is likely that it can be synthesized through organic synthesis techniques.
- Industrial production methods may involve custom processes developed by pharmaceutical or chemical companies.
Análisis De Reacciones Químicas
- The compound may undergo various reactions typical of pyridine derivatives, including:
Substitution reactions: It can participate in nucleophilic substitution reactions at the pyridine nitrogen or the phenyl ring.
Reduction reactions: Reduction of the nitro group (if present) or other functional groups.
Oxidation reactions: Oxidation of the amino group to form imines or other derivatives.
- Common reagents and conditions would depend on the specific reaction being carried out.
- Major products formed would vary based on the reaction type.
Aplicaciones Científicas De Investigación
Chemistry: The compound may serve as a building block for the synthesis of more complex molecules.
Biology: It could be used in studies related to drug discovery, as pyridine derivatives often exhibit biological activity.
Medicine: Research may explore its potential as a drug candidate, especially if it interacts with specific molecular targets.
Industry: If scalable synthesis methods are developed, it could find applications in the pharmaceutical or agrochemical industry.
Mecanismo De Acción
- Unfortunately, detailed information about the compound’s mechanism of action is not readily available. Further research would be needed to understand how it exerts its effects.
- Molecular targets and pathways involved remain to be elucidated.
Comparación Con Compuestos Similares
- Similar compounds include other pyridine derivatives with varying substituents. Unfortunately, I don’t have a specific list of similar compounds for this particular one.
Remember that while I’ve provided an overview, further investigation and scientific literature would be necessary for a comprehensive understanding of this compound
Propiedades
Número CAS |
642084-25-1 |
|---|---|
Fórmula molecular |
C12H10ClFN2O |
Peso molecular |
252.67 g/mol |
Nombre IUPAC |
3-[(2-chloro-4-fluorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10ClFN2O/c13-10-6-9(14)4-3-8(10)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) |
Clave InChI |
RBWYLYHPFNZBRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)N)OCC2=C(C=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


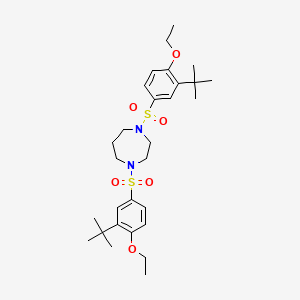


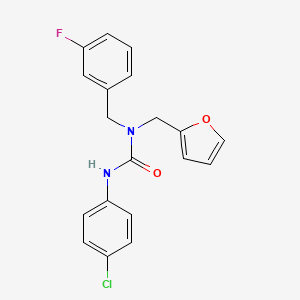
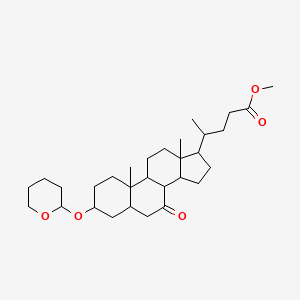
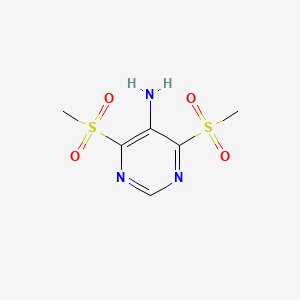

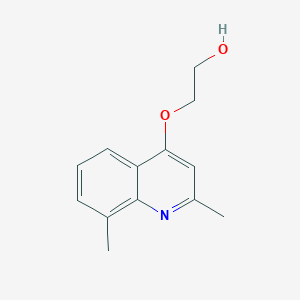
![Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12118670.png)



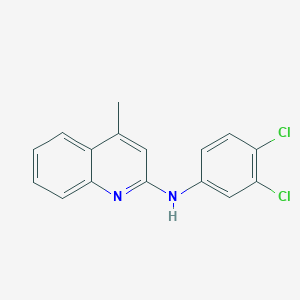
![N-{4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B12118713.png)
